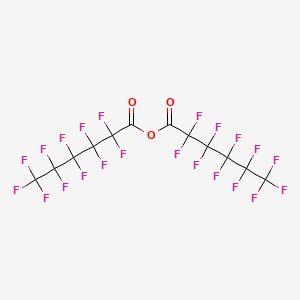

Perfluorohexanoic anhydride

Description

The exact mass of the compound 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanoyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Perfluorohexanoic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perfluorohexanoic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12F22O3/c13-3(14,5(17,18)7(21,22)9(25,26)11(29,30)31)1(35)37-2(36)4(15,16)6(19,20)8(23,24)10(27,28)12(32,33)34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOIEMQQRPMRSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20897015 | |

| Record name | Perfluorohexanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308-13-4 | |

| Record name | Perfluorohexanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorohexanoic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Perfluorohexanoic Anhydride: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Perfluorohexanoic anhydride, with the chemical formula C₁₂F₂₂O₃, is a highly fluorinated derivative of hexanoic acid. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis, and reactivity. As a member of the per- and polyfluoroalkyl substances (PFAS) family, understanding its characteristics is crucial for its application in research and development, particularly in organic synthesis and materials science. This document consolidates theoretical knowledge with practical insights to serve as an essential resource for professionals in the field.

Molecular Structure and Core Chemical Properties

Perfluorohexanoic anhydride is the symmetrical anhydride of perfluorohexanoic acid. Its structure is characterized by two perfluorohexyl chains linked by an anhydride functional group. The high degree of fluorination profoundly influences its chemical and physical properties.

The IUPAC name for this compound is 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate[1]. Key identifiers and computed properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂F₂₂O₃ | [1] |

| Molecular Weight | 610.09 g/mol | [1] |

| CAS Number | 308-13-4 | [1] |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate | [1] |

| Canonical SMILES | C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | [1] |

| XLogP3-AA | 7.5 | [1] |

Physical Properties

| Property | Estimated Value/Observation | Rationale/Comparison |

| Boiling Point | > 157 °C | The boiling point is expected to be significantly higher than that of perfluorohexanoic acid (157 °C) due to the doubling of the molecular weight. For comparison, the boiling point of perfluorooctanoic anhydride is reported as 100 °C at 15 mmHg. |

| Melting Point | Not available | |

| Density | > 1.7 g/cm³ | Perfluorinated compounds are generally denser than their hydrocarbon counterparts. The density is likely to be slightly higher than that of perfluorohexanoic acid (~1.69 g/cm³). |

| Solubility | Sparingly soluble in common organic solvents | Perfluorinated compounds exhibit unique solubility characteristics, often being more soluble in fluorinated solvents. The related perfluorooctanoic anhydride is described as slightly soluble in chloroform. |

Spectroscopic Characterization

Detailed experimental spectra for perfluorohexanoic anhydride are not widely published. However, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is expected to show characteristic signals for the CF₃ and various CF₂ groups in the perfluorohexyl chain. The chemical shifts would be in the typical regions for perfluoroalkanes, with the CF₂ group alpha to the carbonyl being the most deshielded.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be characterized by signals for the carbonyl carbon and the carbons of the perfluorohexyl chain. The carbonyl carbon signal is expected to be in the range of 160-180 ppm. The highly fluorinated carbons will show complex splitting patterns due to C-F coupling.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an acid anhydride is the presence of two strong carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching. For perfluoroalkyl anhydrides, these bands are typically observed at higher wavenumbers compared to their non-fluorinated analogs, generally in the region of 1800-1900 cm⁻¹. Strong C-F stretching bands are also expected in the fingerprint region (around 1100-1300 cm⁻¹).

Mass Spectrometry (MS): In mass spectrometry, perfluorohexanoic anhydride is expected to show fragmentation patterns characteristic of perfluorinated compounds. Common fragmentation pathways would involve the loss of perfluoroalkyl chains and cleavage of the anhydride linkage.

Synthesis of Perfluorohexanoic Anhydride

The most common method for the synthesis of symmetrical acid anhydrides is the dehydration of the corresponding carboxylic acid. For perfluorohexanoic anhydride, this involves the dehydration of perfluorohexanoic acid. A powerful dehydrating agent is required due to the stability of the perfluorinated carboxylic acid.

Caption: General Reactivity of Perfluorohexanoic Anhydride.

Acylation of Alcohols and Amines

Perfluorohexanoic anhydride readily reacts with alcohols and amines to form the corresponding esters and amides, respectively. These reactions are useful for introducing the perfluorohexanoyl group into molecules, which can impart unique properties such as increased thermal stability, lipophobicity, and biological activity.

Reaction with Alcohols (Esterification): C₅F₁₁C(O)OC(O)C₅F₁₁ + ROH → C₅F₁₁C(O)OR + C₅F₁₁COOH

Reaction with Amines (Amidation): C₅F₁₁C(O)OC(O)C₅F₁₁ + RNH₂ → C₅F₁₁C(O)NHR + C₅F₁₁COOH

These reactions typically proceed under mild conditions, often in the presence of a non-nucleophilic base to neutralize the perfluorohexanoic acid byproduct.

Safety and Handling

Perfluorohexanoic anhydride is classified as a corrosive substance that causes severe skin burns and eye damage.[1] It is also moisture-sensitive and will react with water to form the corrosive perfluorohexanoic acid.

Handling Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from moisture.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as water, alcohols, and strong bases.

Conclusion

Perfluorohexanoic anhydride is a valuable reagent in organic synthesis, offering a convenient way to introduce the perfluorohexanoyl moiety into a variety of substrates. While experimental data on its physical properties are limited, its chemical reactivity is well-understood based on the principles of anhydride chemistry, enhanced by the strong electron-withdrawing nature of the perfluoroalkyl chains. Proper handling and storage are essential due to its corrosive and moisture-sensitive nature. This guide provides a foundational understanding for researchers and professionals working with this and related perfluorinated compounds.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54569990, Perfluorohexanoic Anhydride. Retrieved from [Link].

Sources

An In-Depth Technical Guide to the Synthesis and Purification of Perfluorohexanoic Anhydride

Abstract

Perfluorohexanoic anhydride (PFHA), the anhydride of perfluorohexanoic acid, is a highly reactive and valuable reagent in organic synthesis, primarily utilized for the introduction of the perfluorohexanoyl (C₅F₁₁CO-) moiety. Its utility spans the development of pharmaceuticals, advanced materials, and specialized polymers where the unique electronic and physical properties of the perfluoroalkyl chain are desired. This guide provides a comprehensive overview of the principal methodologies for the synthesis of PFHA, detailing the underlying chemical principles, and offers a detailed protocol for its purification. The content is structured to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical, field-proven insights into the production of high-purity perfluorohexanoic anhydride.

Introduction: The Role of Perfluorohexanoic Anhydride in Modern Synthesis

Perfluorinated carboxylic acid anhydrides are potent acylating agents, exhibiting significantly higher reactivity compared to their non-fluorinated hydrocarbon analogs. This enhanced electrophilicity of the carbonyl carbon is a direct consequence of the strong electron-withdrawing effect of the perfluoroalkyl chain. Perfluorohexanoic anhydride (C₁₂F₂₂O₃) serves as a key intermediate for creating esters, amides, and ketones containing the C₅F₁₁- group, a substructure known to impart desirable properties such as increased thermal stability, lipophilicity, and metabolic resistance to target molecules.

This guide moves beyond a simple recitation of procedures to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating. We will explore the most prevalent and reliable methods for its synthesis and the critical steps for its purification to a standard required for high-stakes applications.

Synthesis Methodologies for Perfluorohexanoic Anhydride

The synthesis of a highly reactive anhydride like PFHA necessitates the use of potent reagents and carefully controlled conditions to drive the equilibrium toward product formation and minimize side reactions. The primary routes involve either the direct dehydration of the parent carboxylic acid or the reaction of an activated acid derivative with a carboxylate salt.

Method 1: Dehydration of Perfluorohexanoic Acid with Phosphorus Pentoxide (P₄O₁₀)

The most established and direct method for synthesizing symmetric anhydrides from stable carboxylic acids is through dehydration. For perfluorinated acids, which are significantly stronger acids than their hydrocarbon counterparts, a powerful desiccant is required to effectively remove water. Phosphorus pentoxide (P₄O₁₀) is the reagent of choice for this transformation on a laboratory scale.[1][2]

Expertise & Causality: Phosphorus pentoxide is an exceptionally aggressive dehydrating agent, reacting with water to form phosphoric acid. In this reaction, two molecules of perfluorohexanoic acid are condensed, with P₄O₁₀ acting as the stoichiometric water scavenger. The reaction is driven to completion by the irreversible consumption of water. While highly effective, this method presents challenges for large-scale production due to the difficulty in handling solid P₄O₁₀ and the generation of significant phosphate-containing waste.[1]

Experimental Protocol:

-

Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a distillation apparatus fitted with a condenser and a receiving flask. All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled under a dry nitrogen or argon atmosphere to prevent premature hydrolysis of the product.

-

Reagents: The flask is charged with phosphorus pentoxide (P₄O₁₀, ~0.5 molar equivalents relative to the acid).

-

Reaction: Perfluorohexanoic acid (1.0 molar equivalent) is added dropwise from the dropping funnel to the stirred P₄O₁₀. The reaction is exothermic and may require initial cooling with an ice bath to control the rate.

-

Distillation: After the addition is complete, the mixture is gently heated. The perfluorohexanoic anhydride product is distilled directly from the reaction mixture under atmospheric or reduced pressure.

-

Collection: The distilled product is collected in the receiving flask, which should be cooled to ensure efficient condensation.

Caption: Dehydration of perfluorohexanoic acid using P₄O₁₀.

Method 2: Acyl Chloride and Carboxylate Salt Condensation

An alternative strategy involves the reaction of a perfluorohexanoyl halide with a salt of perfluorohexanoic acid.[3][4] This is a classic nucleophilic acyl substitution reaction that avoids the use of strong desiccants.

Expertise & Causality: This method relies on the high reactivity of the acyl chloride. The perfluorohexanoate anion acts as the nucleophile, attacking the electrophilic carbonyl carbon of perfluorohexanoyl chloride and displacing the chloride leaving group. The primary limitation of this method is often the cost and availability of the perfluorohexanoyl chloride starting material, which must itself be synthesized, typically from the carboxylic acid using reagents like thionyl chloride or oxalyl chloride.[5]

Experimental Protocol:

-

Salt Formation: Prepare sodium perfluorohexanoate by reacting perfluorohexanoic acid with one equivalent of sodium hydroxide in a suitable solvent and removing the water. Alternatively, use a non-aqueous base like pyridine.

-

Setup: In a dry, inert atmosphere, suspend the anhydrous sodium perfluorohexanoate in an inert solvent (e.g., dichloromethane, acetonitrile).

-

Reaction: Add one equivalent of perfluorohexanoyl chloride dropwise to the stirred suspension at room temperature or with gentle heating.

-

Workup: After the reaction is complete (monitored by TLC or GC), the inorganic salt byproduct (NaCl) is removed by filtration.

-

Isolation: The solvent is removed from the filtrate by rotary evaporation, and the resulting crude anhydride is purified by distillation.

Caption: Synthesis via acyl chloride and carboxylate salt.

Summary of Synthesis Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

| Acid Dehydration | Perfluorohexanoic Acid, P₄O₁₀ | Neat, gentle heating | Direct, high yield on lab scale | Solid reagent handling issues, significant waste, not ideal for large scale.[1] |

| Acyl Chloride Route | Perfluorohexanoyl Chloride, Sodium Perfluorohexanoate | Inert solvent, room temp. to gentle heat | Cleaner reaction, avoids strong desiccants | Requires synthesis of acyl chloride, potentially higher cost.[3] |

| Reactive Distillation | Perfluorohexanoic Acid, Acetic Anhydride | Reactive distillation column | Continuous process, suitable for industrial scale, avoids hazardous solids.[6][7][8] | Requires specialized equipment, complex equilibrium management. |

Purification: Achieving High-Purity Perfluorohexanoic Anhydride

Regardless of the synthetic method employed, the crude perfluorohexanoic anhydride will contain unreacted starting materials, byproducts, or residual solvents. For most applications, particularly in drug development, purification to >98% purity is essential. Fractional distillation is the gold standard for this process.

Expertise & Causality: The success of fractional distillation hinges on the difference in boiling points between the desired anhydride and its impurities. Perfluorohexanoic anhydride will have a significantly higher boiling point than volatile reagents like oxalyl chloride but a boiling point that must be carefully distinguished from that of the starting perfluorohexanoic acid. The process must be conducted under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.

Detailed Protocol for Fractional Distillation

-

Apparatus Setup:

-

Assemble a fractional distillation apparatus using oven-dried glassware. This includes a round-bottom flask, a fractionating column (e.g., a Vigreux or packed column), a distillation head with a thermometer, a condenser, and a set of receiving flasks.

-

The entire system should be connected to a vacuum pump if vacuum distillation is required, with a manometer to monitor the pressure.

-

Use a heating mantle with a magnetic stirrer for uniform heating of the distillation flask.

-

-

Distillation Procedure:

-

Charge the crude perfluorohexanoic anhydride into the distillation flask.

-

Begin stirring and gently heat the flask. If performing under vacuum, first reduce the pressure to the desired level.

-

Fraction 1 (Fore-run): Collect the first low-boiling fraction, which will contain residual solvents or highly volatile byproducts. The temperature at the distillation head will be unstable during this phase.

-

Fraction 2 (Product): As the temperature at the head stabilizes at the boiling point of perfluorohexanoic anhydride, switch to a clean, dry receiving flask. Collect the product while the boiling point remains constant.

-

Fraction 3 (High-boiling residue): Once the temperature begins to rise again or the distillation rate drops significantly, stop the distillation. The residue in the distillation flask contains higher-boiling impurities and polymerized material.

-

-

Handling and Storage:

-

The purified perfluorohexanoic anhydride is highly moisture-sensitive. It should be handled under a dry, inert atmosphere (e.g., in a glovebox or under a nitrogen blanket).

-

Store in a tightly sealed container, often with a Teflon-lined cap, in a cool, dry place.

-

Caption: General workflow for the purification of PFHA.

Conclusion

The synthesis and purification of perfluorohexanoic anhydride are critical processes for accessing a versatile and highly reactive fluorinated building block. While direct dehydration with phosphorus pentoxide remains a viable laboratory-scale method, alternative routes such as the acyl chloride condensation or industrial-scale reactive distillation offer distinct advantages in terms of safety, waste reduction, and scalability. The ultimate success of any synthesis is contingent upon a meticulous purification step, for which fractional distillation under anhydrous conditions is the most effective and reliable technique. By understanding the chemical principles behind each step, researchers can confidently produce high-purity perfluorohexanoic anhydride for demanding applications in science and industry.

References

- Title: Process for the production of fluorocarboxylic acid anhydrides. Source: Google Patents (EP1208074A1).

-

Title: Phosphorus reagents‐mediated transformation of carboxylic acids into acid anhydrides and acyl fluorides. Source: ResearchGate. URL: [Link]

-

Title: Perfluorinated Carboxylic Acids. Synthesis and Application. Source: Fluorine Notes. URL: [Link]

-

Title: Cu-catalyzed Allylic Perfluoroalkylation of Alkenes Using Perfluoro Acid Anhydrides: Preparation of. Source: Organic Syntheses Procedure. URL: [Link]

- Title: Process for production of fluorocarboxylic acid anhydrides. Source: Google Patents (CN1384813A).

-

Title: A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: Preparation of acid anhydrides (video). Source: Khan Academy. URL: [Link]

-

Title: Reactions of carboxylic acids with phosphonium anhydrides. Source: The Journal of Organic Chemistry - ACS Publications. URL: [Link]

-

Title: Perfluorohexanoic Anhydride | C12F22O3 | CID 54569990. Source: PubChem - NIH. URL: [Link]

-

Title: Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides. Source: ResearchGate. URL: [Link]

-

Title: Trifluoroacetic acid anhydride patented technology retrieval search results. Source: Patsnap Eureka. URL: [Link]

- Title: Process for the preparation of fluorocarboxylic acid anhydrides. Source: Google Patents (DE60012337T2).

-

Title: 20.7 Synthesis and Reactions of Acid Anhydrides | Organic Chemistry. Source: YouTube. URL: [Link]

-

Title: Perfluorooctanoic anhydride | C16F30O3 | CID 118491. Source: PubChem - NIH. URL: [Link]

-

Title: Acid Anhydrides || Dehydration of Carboxylic acids. Source: YouTube. URL: [Link]

-

Title: acid anhydrides. Source: Organic Syntheses Procedure. URL: [Link]

- Title: Dehydration process. Source: Google Patents (US2439416A).

-

Title: Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides. Source: PubMed. URL: [Link]

- Title: Process for the preparation of mixed anhydrides. Source: Google Patents (US6562977B2).

-

Title: REACTIVE DISTILLATION OF TRIFLUOROACETIC ANHYDRIDE. Source: UDSpace - University of Delaware. URL: [Link]

Sources

- 1. EP1208074A1 - Process for the production of fluorocarboxylic acid anhydrides - Google Patents [patents.google.com]

- 2. Trifluoroacetic acid anhydride patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 3. Khan Academy [khanacademy.org]

- 4. youtube.com [youtube.com]

- 5. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]

- 6. CN1384813A - Process for production of fluorocarboxylic acid anhydrides - Google Patents [patents.google.com]

- 7. DE60012337T2 - Process for the preparation of fluorocarboxylic acid anhydrides - Google Patents [patents.google.com]

- 8. REACTIVE DISTILLATION OF TRIFLUOROACETIC ANHYDRIDE [udspace.udel.edu]

An In-Depth Technical Guide to the Physicochemical Properties of Coenzyme Q0 (CAS 605-94-7)

A Note on CAS Number 308-13-4

The provided CAS number, 308-13-4, corresponds to Perfluorohexanoic Anhydride[1][2][3]. This is a fluorinated organic compound primarily used as a laboratory reagent. Its physicochemical profile and biological applications do not align with the context of drug development, signaling pathways, and metabolic studies implied by the detailed requirements of this guide.

It is highly probable that the intended subject was a compound more central to biomedical research. Therefore, this guide will focus on CAS 605-94-7 , also known as 2,3-Dimethoxy-5-methyl-p-benzoquinone or Coenzyme Q0 [4]. This molecule is the core benzoquinone structure of the entire Coenzyme Q family, which is vital for cellular respiration and a frequent subject of study in drug development. This substitution allows for a comprehensive technical guide that fully addresses the specified core requirements for an audience of researchers and scientists.

Introduction

Coenzyme Q0 (CoQ0) is the simplest member of the ubiquinone family, a class of lipid-soluble antioxidants and essential components of the mitochondrial electron transport chain[5]. Structurally, it is a 2,3-dimethoxy-5-methyl-1,4-benzoquinone, representing the foundational quinone head group to which a polyisoprenoid tail is attached in other coenzyme Q variants (e.g., Coenzyme Q10)[6]. While not possessing the long tail that anchors other ubiquinones in the mitochondrial membrane, CoQ0 serves as an invaluable tool for researchers. It is frequently used to study the fundamental mechanisms of quinone-mediated electron transfer, to investigate oxidative stress and apoptosis, and as a synthetic precursor for more complex quinone derivatives.

Understanding the physicochemical properties of CoQ0 is paramount for its effective application in experimental biology and medicinal chemistry. These parameters govern its solubility in assay buffers, its ability to cross cellular membranes, its stability under experimental conditions, and its interaction with biological targets. This guide provides a detailed examination of these core properties, the methodologies used to determine them, and the scientific rationale underpinning these experimental choices.

Summary of Core Physicochemical Data

The fundamental physicochemical properties of Coenzyme Q0 are summarized below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 605-94-7 | |

| Molecular Formula | C₉H₁₀O₄ | [7] |

| Molecular Weight | 182.17 g/mol | [7] |

| Appearance | Powder | |

| Melting Point | 58-60 °C | |

| LogP (Octanol/Water) | 0.8 (Computed) | [7] |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in organic solvents like DMSO and ethanol; insoluble in water. | [8][9] |

| Stability | Stable but may be light or heat sensitive. | [5] |

In-Depth Analysis and Experimental Methodologies

A precise understanding of a compound's properties requires robust experimental determination. This section details the standard protocols for measuring key physicochemical parameters of CoQ0 and explains the scientific principles that ensure data accuracy and reproducibility.

Melting Point: A Criterion for Purity and Identity

The melting point is a critical physical property that provides immediate insight into the purity and identity of a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities will depress the melting point and broaden the range[10]. For CoQ0, a literature value of 58-60 °C serves as a benchmark for sample verification.

The most common and reliable method for determining the melting point is the capillary method, using an apparatus like a Mel-Temp or Thiele tube[11].

Methodology Steps:

-

Sample Preparation: Ensure the CoQ0 sample is a fine, dry powder. If granular, gently pulverize it.

-

Capillary Loading: Invert an open-ended capillary tube and tap it into the CoQ0 powder. The sample should be packed to a height of 2-3 mm by dropping the tube through a long, narrow pipe to tamp the solid down[12]. Causality: Insufficient packing can lead to shrinking upon heating, which can be mistaken for melting, while overloading the capillary can cause an artificially broad melting range due to inefficient heat transfer.

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus[12].

-

Heating and Observation:

-

Rapid Scan (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding[12].

-

Accurate Determination: Heat at a medium rate until the temperature is ~15-20°C below the expected melting point (approx. 40°C for CoQ0).

-

Slow Scan: Reduce the heating rate to no more than 1-2°C per minute. Causality: A slow heating rate is crucial to allow the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature as it melts.

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2[12].

Caption: Workflow for determining the melting point of Coenzyme Q0.

Solubility: The Gateway to Bioavailability

Solubility is a cornerstone of drug development, directly influencing a compound's formulation, absorption, and bioavailability. Coenzyme Q0, like its longer-chain relatives, is a highly lipophilic molecule. It is practically insoluble in water but shows good solubility in organic solvents such as dimethylformamide (DMF) and ethanol[8][13]. This profile dictates that for in vitro cellular assays, CoQ0 must first be dissolved in a minimal amount of an organic solvent like DMSO before being diluted into aqueous culture media.

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound in a given solvent[14].

Methodology Steps:

-

Preparation: Add an excess amount of solid CoQ0 to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial. Causality: Adding excess solid ensures that the solution reaches saturation, which is the definition of equilibrium solubility.

-

Equilibration: Agitate the vial at a constant temperature (typically 25°C or 37°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached[14]. A slow-stirring variation can also be used to prevent emulsion formation with certain solvents[14].

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Centrifuge or filter the solution to remove all particulate matter.

-

Quantification: Accurately withdraw a known volume of the clear supernatant.

-

Analysis: Determine the concentration of CoQ0 in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection (λmax ≈ 274 nm)[8][15].

-

Calculation: The measured concentration represents the equilibrium solubility of CoQ0 in that solvent at the specified temperature.

Caption: Shake-flask method workflow for Coenzyme Q0 solubility.

Lipophilicity (LogP): Predicting Membrane Permeability

Lipophilicity, quantified as the partition coefficient (LogP), is a measure of a compound's differential solubility between an immiscible lipid phase (typically n-octanol) and an aqueous phase[16]. It is a critical parameter in drug design, as it strongly influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic)[16]. The computed LogP for CoQ0 is 0.8, indicating a moderate lipophilicity, which is consistent with its ability to interact with cellular membranes without the extreme insolubility of higher ubiquinones[7].

While the shake-flask method is the traditional approach, it can be time-consuming. A rapid and reliable alternative is using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[16][17]. This method correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.

Methodology Steps:

-

System Setup: Use an RP-HPLC system with a nonpolar column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

-

Calibration: Inject a series of standard compounds with known LogP values that span the expected range for CoQ0. Record the retention time (t_R) for each standard.

-

Sample Analysis: Dissolve CoQ0 in the mobile phase and inject it into the system, recording its retention time.

-

Calculation:

-

Calculate the capacity factor (k') for each standard and for CoQ0 using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Plot log(k') versus the known LogP values for the standards. This should yield a linear relationship.

-

Interpolate the LogP of CoQ0 using its measured log(k') value on the calibration curve[17].

-

Caption: Coenzyme Q's role in shuttling electrons and potential ROS generation.

Conclusion

Coenzyme Q0 (2,3-Dimethoxy-5-methyl-p-benzoquinone) is a foundational molecule for research into cellular metabolism, oxidative stress, and drug discovery. Its physicochemical profile—characterized by moderate lipophilicity, defined melting point, and redox activity—makes it an adaptable tool for in vitro and cellular studies. A thorough understanding and precise experimental determination of its properties, from solubility to stability, are not merely academic exercises; they are essential prerequisites for designing robust experiments, ensuring data integrity, and ultimately, advancing our knowledge of quinone biology and its therapeutic potential.

References

- Melting point determination. [URL: https://www.chem.ucla.edu/~bacher/General/handouts/14C/14C%20melting%20point.pdf]

- Measuring the Melting Point - Westlab Canada. (2023-05-08). [URL: https://www.westlab.com/blogs/news/measuring-the-melting-point]

- PRODUCT INFORMATION - Cayman Chemical. [URL: https://cdn.caymanchem.com/cdn/insert/11506.pdf]

- 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022-04-07). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.

- experiment (1) determination of melting points. (2021-09-19). [URL: https://www.slideshare.

- Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. [URL: https://www.ggnindia.dronacharya.info/APSDept/Downloads/Lab_Manuals/April_2015/exp1_even_sem2015.pdf]

- 308-13-4 | Perfluorohexanoic anhydride - Molecular Database - Moldb. [URL: https://www.moldb.com/moldb/308-13-4.html]

- Enhanced solubility and bioavailability of coenzyme Q10 via co-amorphous system using stevioside - PubMed Central. (2025-06-07). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8909187/]

- Solubility of coenzyme Q10 in different oils, surfactants, and... - ResearchGate. [URL: https://www.researchgate.net/publication/338662973_Solubility_of_coenzyme_Q10_in_different_oils_surfactants_and_co-surfactants]

- 308-13-4 Perfluorohexanoic Anhydride. [URL: https://www.chemsigma.com/308-13-4.html]

- CAS 308-13-4 Perfluorohexanoic anhydride 308134 | Chemical e ... [URL: https://www.chemical-book.com/ProductChemicalPropertiesCB0278144.htm]

- CAS 308-13-4 MFCD00308134-Perfluorohexanoic Anhydride 全氟 ... [URL: https://www.chemsrc.com/en/cas/308-13-4_1188444.html]

- 308-13-4 CAS Manufactory - ChemicalBook. [URL: https://www.chemicalbook.com/CAS/308-13-4.htm]

- Coenzyme Q10 - Wikipedia. [URL: https://en.wikipedia.org/wiki/Coenzyme_Q10]

- Coenzyme Q10 - Cellular Energy & Antioxidant Support - APExBIO. [URL: https://www.apexbt.com/coenzyme-q10.html]

- 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | C9H10O4 | CID 69068 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/69068]

- 2,3-Dimethoxy-5-methyl-p-benzoquinone apoptosis inducer 605-94-7 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/d9150]

- 2,3-Dimethoxy-5-methyl-p-benzoquinone apoptosis inducer 605-94-7 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/catalog/product/sigma/d9150?lang=en®ion=US]

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [URL: https://www.agilent.

- Stability of Reduced and Oxidized Coenzyme Q10 in Finished Products - PubMed. (2021-02-27). [URL: https://pubmed.ncbi.nlm.nih.gov/33673604/]

- Stability of Reduced and Oxidized Coenzyme Q10 in Finished Products - OUCI. [URL: https://ouci.ru/stability-of-reduced-and-oxidized-coenzyme-q10-in-finished-products/]

- Calculated logP values for investigated compounds. - ResearchGate. [URL: https://www.researchgate.

- Stability of Reduced and Oxidized Coenzyme Q10 in Finished Products - PMC - NIH. (2021-02-27). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7997171/]

- 2,3-Dimethoxy-5-methyl-p-benzoquinone apoptosis inducer 605-94-7 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/316/160/d9150-msds.pdf]

- Full article: Study on Stability of Coenzyme Q10-Loaded Nanostructured Lipid Carriers. [URL: https://www.tandfonline.com/doi/full/10.1080/19475411.2010.11754637]

- US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents. [URL: https://patents.google.

- Coenzyme Q10 CAS#: 303-98-0 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8693816.htm]

- 2,3-Dimethoxy-5-methyl-p-benzoquinone | CAS 605-94-7 | SCBT. [URL: https://www.scbt.com/p/2-3-dimethoxy-5-methyl-p-benzoquinone-605-94-7]

- LogP—Making Sense of the Value - ACD/Labs. [URL: https://www.acdlabs.com/download/app_notes/logp_sense.pdf]

- Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022-08-25). [URL: https://encyclopedia.pub/entry/31206]

Sources

- 1. 308-13-4 | Perfluorohexanoic anhydride - Moldb [moldb.com]

- 2. 308-13-4 Perfluorohexanoic Anhydride [chemsigma.com]

- 3. CAS 308-13-4 Perfluorohexanoic anhydride 308134 | Chemical e-data Search [en.chem-edata.com]

- 4. scbt.com [scbt.com]

- 5. Coenzyme Q10 CAS#: 303-98-0 [m.chemicalbook.com]

- 6. Coenzyme Q10 - Wikipedia [en.wikipedia.org]

- 7. 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | C9H10O4 | CID 69068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. apexbt.com [apexbt.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. westlab.com [westlab.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Enhanced solubility and bioavailability of coenzyme Q10 via co-amorphous system using stevioside - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Stability of Reduced and Oxidized Coenzyme Q10 in Finished Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. acdlabs.com [acdlabs.com]

- 17. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

Spectroscopic Characterization of Perfluorohexanoic Anhydride: A Technical Guide for Researchers

Introduction: The Nature and Utility of Perfluorohexanoic Anhydride

Perfluorohexanoic anhydride, (C₅F₁₁CO)₂O, is a highly fluorinated derivative of hexanoic acid. As a member of the per- and polyfluoroalkyl substance (PFAS) family, its chemical stability and reactivity make it a compound of significant interest in specialized synthesis. It serves as a potent acylating agent, introducing the perfluorohexanoyl group into various substrates. This functionality is pivotal in the development of novel pharmaceuticals, advanced materials, and specialized polymers where the unique properties of a highly fluorinated moiety—such as thermal stability, lipophobicity, and metabolic resistance—are desired.

However, the very properties that make this compound valuable also present challenges for its characterization. Its reactivity, particularly towards nucleophiles like water, necessitates careful handling and specific analytical protocols. This guide provides an in-depth exploration of the expected spectroscopic signature of perfluorohexanoic anhydride across four key analytical techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely available in public databases, this guide will leverage data from analogous compounds and first principles to predict its spectral characteristics. We will detail the theoretical underpinnings, provide field-proven experimental protocols, and offer insights into the interpretation of the resulting data, empowering researchers to confidently identify and characterize this reactive intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Fluorine-Rich Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of fluorinated compounds. The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides excellent sensitivity and a wide chemical shift range, minimizing signal overlap.[1] For perfluorohexanoic anhydride, a combination of ¹⁹F and ¹³C NMR will provide a complete picture of the carbon-fluorine backbone and the carbonyl functionality.

¹⁹F NMR Spectroscopy: The Definitive Signature

Theoretical Basis & Predicted Spectrum: The ¹⁹F NMR spectrum of perfluorohexanoic anhydride is expected to show five distinct signals, corresponding to the five chemically non-equivalent CF₂ groups and the terminal CF₃ group in each identical perfluorohexyl chain. The chemical shifts are influenced by the electronegativity of the surrounding atoms, with the anhydride oxygen and carbonyl group exerting a significant deshielding effect on the adjacent fluorines.

Based on data for perfluorohexanoic acid (PFHxA) and general trends for fluorinated compounds, the predicted chemical shifts (relative to CFCl₃) are presented in Table 1.[2][3] The CF₂ group alpha to the carbonyl (C(O)-CF₂ ) is expected to be the most downfield signal due to the strong electron-withdrawing effect of the anhydride functional group. The terminal CF₃ group will be the most upfield signal, typically around -81 ppm.

Table 1: Predicted ¹⁹F NMR Chemical Shifts and Multiplicities for Perfluorohexanoic Anhydride

| Assignment | Predicted Chemical Shift (δ, ppm) vs. CFCl₃ | Expected Multiplicity | Expected J-Coupling (Hz) |

| -CF₃ | ~ -81.0 | Triplet (t) | ³JFF ≈ 8-10 |

| -CF₂-CF₃ | ~ -126.0 | Quartet of Triplets (qt) | ³JFF ≈ 8-10, ³JFF ≈ 2-4 |

| -CF₂-CH₂-CF₂- | ~ -121.5 | Multiplet (m) | |

| -CF₂-CF₂-C(O) | ~ -120.0 | Multiplet (m) | |

| -C(O)-CF₂- | ~ -118.0 | Triplet (t) | ³JFF ≈ 12-15 |

Causality Behind Predictions: The chemical shift of the α-CF₂ group is shifted significantly downfield compared to its position in perfluoroalkanes due to the deshielding effect of the adjacent carbonyl. The terminal -CF₃ group serves as a reliable landmark, consistently appearing around -81 ppm in perfluoroalkyl chains. The complex multiplicities for the internal CF₂ groups arise from through-bond scalar coupling (J-coupling) to neighboring fluorine atoms.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Basis & Predicted Spectrum: A proton-decoupled ¹³C NMR spectrum will reveal the carbon backbone. Due to the strong coupling between carbon and directly attached fluorine atoms (¹JCF), the signals for the fluorinated carbons will appear as complex multiplets. The carbonyl carbon, however, will be a sharp singlet and is highly diagnostic for anhydrides, typically appearing in the 160-170 ppm range.[4][5]

Table 2: Predicted ¹³C NMR Chemical Shifts for Perfluorohexanoic Anhydride

| Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (¹H-decoupled) |

| C (O)OC (O) | ~ 162 | Singlet (s) |

| -C F₃ | ~ 118 | Quartet (q), ¹JCF ≈ 280-290 Hz |

| -C F₂- | ~ 108 - 115 | Complex Multiplets |

| -C(O)-C F₂- | ~ 110 | Triplet (t), ¹JCF ≈ 260-270 Hz |

Expert Insight: The large one-bond carbon-fluorine coupling constants (¹JCF) can sometimes make the CF₂ and CF₃ signals broad and difficult to interpret, especially in lower-field magnets. However, the carbonyl signal is unmistakable and its chemical shift can provide clues about the electronic environment. For anhydrides, this signal is typically found upfield relative to the corresponding acid chloride but downfield from an ester.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol is crucial to ensure data integrity, especially for a reactive and potentially impure sample.

Methodology:

-

Sample Preparation:

-

Due to the hydrolytic sensitivity of anhydrides, all glassware must be oven-dried and cooled under an inert atmosphere (N₂ or Ar).

-

Use a high-quality, anhydrous deuterated solvent. Acetonitrile-d₃ or Chloroform-d are suitable choices.[6] Crucially, do not use solvents containing active protons like DMSO-d₆ or Methanol-d₄ unless a reaction is intended.

-

Prepare the sample (approx. 10-20 mg in 0.6 mL of solvent) in a glovebox or under a positive pressure of inert gas.

-

Seal the NMR tube with a tight-fitting cap and wrap with Parafilm® for extra protection against atmospheric moisture.

-

-

¹⁹F NMR Acquisition:

-

Acquire a standard, proton-decoupled ¹⁹F spectrum.

-

Use a calibrated 90° pulse and a relaxation delay (d1) of at least 5 times the longest T₁ of the fluorine nuclei (a d1 of 10-20s is a safe starting point for quantitative work).[1]

-

Reference the spectrum externally to a sealed capillary containing CFCl₃ (δ = 0 ppm) or internally using a reference compound like trifluoroacetic acid (δ ≈ -76.5 ppm).[7]

-

-

¹³C NMR Acquisition:

-

Acquire a standard, proton-decoupled ¹³C{¹H} spectrum.

-

A large number of scans will be necessary due to the lower sensitivity of ¹³C and the splitting of signals by fluorine.

-

Use a relaxation delay appropriate for quaternary carbons and CF₂/CF₃ groups (e.g., 5-10 s).

-

-

Data Validation & 2D NMR:

-

If the sample is suspected to contain perfluorohexanoic acid (the hydrolysis product), look for its characteristic ¹⁹F and ¹³C signals.[2]

-

To confirm assignments, acquire a 2D ¹⁹F-¹³C Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This will show correlations between fluorine atoms and carbons that are 2 or 3 bonds away, definitively linking the α-CF₂ to the carbonyl carbon.

-

Diagram: NMR Experimental Workflow

Caption: A robust workflow for acquiring high-quality NMR data of perfluorohexanoic anhydride.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Anhydride Moiety

Theoretical Basis & Predicted Spectrum: FT-IR spectroscopy is exceptionally well-suited for identifying the acid anhydride functional group. Anhydrides characteristically exhibit two strong carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching modes.[8] For non-cyclic anhydrides, the higher frequency asymmetric stretch is typically more intense.[8] Additionally, the spectrum will be dominated by very strong C-F stretching vibrations in the 1300-1100 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for Perfluorohexanoic Anhydride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1880 | Strong | Asymmetric C=O Stretch |

| ~ 1810 | Strong | Symmetric C=O Stretch |

| ~ 1350 - 1100 | Very Strong | C-F Stretches |

| ~ 1000 | Medium-Strong | C-O-C Stretch |

Causality Behind Predictions: The high frequency of the C=O stretches (compared to ketones or amides) is due to the electron-withdrawing nature of the adjacent oxygen and the perfluoroalkyl chain, which strengthens and stiffens the carbonyl bond. The presence of two distinct, sharp, and intense peaks in this region is the most definitive IR evidence for an anhydride. The C-F stretching region will likely be a series of broad, overlapping, and very intense bands, characteristic of perfluorinated compounds.[9]

Experimental Protocol for FT-IR Data Acquisition

Methodology:

-

Sample Preparation:

-

The sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr).

-

Crucial: Salt plates must be scrupulously dry. Store them in a desiccator and handle them minimally to avoid moisture from hands.

-

Alternatively, a solution in a dry, IR-transparent solvent (e.g., CCl₄ or CHCl₃) can be prepared in a sealed liquid cell. This can help minimize intermolecular interactions.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, dry salt plates or the solvent-filled cell.

-

Apply a small drop of the neat liquid or inject the solution. Assemble the plates/cell.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

Data Validation:

-

Process the spectrum by subtracting the background.

-

The primary validation is the observation of the characteristic double carbonyl peak.

-

Hydrolysis to perfluorohexanoic acid would result in the disappearance of the double C=O peak and the appearance of a very broad O-H stretch (centered around 3000 cm⁻¹) and a single, broader C=O stretch around 1780 cm⁻¹.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Basis & Predicted Spectrum: Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. Perfluorohexanoic anhydride (MW = 610.09 g/mol ) is expected to fragment in a predictable manner.[10] Electron Ionization (EI) is a common technique that will induce fragmentation.

The primary fragmentation event for an acid anhydride is typically cleavage of the C-O-C bond to form a stable acylium ion.[4] For perfluorohexanoic anhydride, this would result in a prominent peak corresponding to the [C₅F₁₁CO]⁺ ion.

Predicted Fragmentation Pathway:

-

Molecular Ion: [C₁₂F₂₂O₃]⁺˙ at m/z 610.

-

Primary Fragmentation (α-cleavage): Loss of a C₅F₁₁CO₂ radical to form the perfluorohexanoyl acylium ion, [C₅F₁₁CO]⁺, at m/z 295. This is expected to be a very abundant, possibly the base, peak.

-

Secondary Fragmentation: Subsequent loss of CO from the acylium ion to give the perfluoropentyl cation, [C₅F₁₁]⁺, at m/z 269.

-

Further Fragmentation: The perfluoroalkyl chain can fragment further by loss of CF₂ units, leading to a series of peaks at m/z 219 ([C₄F₉]⁺), 169 ([C₃F₇]⁺), 119 ([C₂F₅]⁺), and 69 ([CF₃]⁺).[11]

Diagram: Predicted EI-MS Fragmentation of Perfluorohexanoic Anhydride

Caption: Key fragmentation steps for perfluorohexanoic anhydride under Electron Ionization (EI).

Experimental Protocol for MS Data Acquisition

Methodology:

-

Sample Introduction:

-

For a volatile liquid like perfluorohexanoic anhydride, Direct Infusion or Gas Chromatography-Mass Spectrometry (GC-MS) are suitable.

-

GC-MS provides the added benefit of separating the anhydride from potential impurities (like the corresponding acid or solvent) before it enters the ion source. A non-polar column (e.g., DB-5) is appropriate.

-

-

Ionization:

-

Use standard Electron Ionization (EI) at 70 eV to generate a reproducible fragmentation pattern that can be compared to libraries.

-

For softer ionization to better observe the molecular ion, Chemical Ionization (CI) with methane or isobutane as the reagent gas can be employed.

-

-

Data Acquisition & Validation:

-

Acquire a full scan spectrum from m/z 50 to 650.

-

The presence of the molecular ion at m/z 610 (even if in low abundance in EI) and the characteristic high-abundance fragments at m/z 295 and 269 would provide strong evidence for the compound's identity. The isotopic pattern should also be checked, although it will be dominated by the ¹³C contributions.

-

Conclusion: An Integrated Spectroscopic Approach

The comprehensive characterization of perfluorohexanoic anhydride is a task that requires a multi-faceted spectroscopic approach. While a single technique can provide strong evidence, a combination of ¹⁹F NMR, ¹³C NMR, FT-IR, and Mass Spectrometry is required for unambiguous identification and purity assessment. This guide has outlined the predicted spectral signatures based on established chemical principles and data from analogous structures. The detailed, self-validating protocols provided for each technique are designed to yield high-quality, reliable data. By understanding the causality behind the expected spectral features and adhering to rigorous experimental design, researchers, scientists, and drug development professionals can confidently handle and characterize this valuable and reactive fluorinated building block.

References

-

PubChem. Perfluorohexanoic Acid. National Center for Biotechnology Information. [Link]

-

Nikolai G. A. B., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(5), 1345-1355. [Link]

-

University of Calgary. Spectroscopic Analysis of Anhydrides. [Link]

-

Wang, Z., et al. (2022). Direct measurement of fluorocarbon radicals in the thermal destruction of perfluorohexanoic acid using photoionization mass spectrometry. PNAS, 119(15), e2119985119. [Link]

-

PubChem. Perfluorohexanoic Anhydride. National Center for Biotechnology Information. [Link]

-

Lewis, R., et al. (2023). Using 19F NMR to Investigate Cationic Carbon Dot Association with Per- and Polyfluoroalkyl Substances (PFAS). ACS ES&T Water. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0256501). [Link]

-

Idowu, T. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 9206297. [Link]

-

Wellington Laboratories. Certificate of Analysis. [Link]

-

PubChem. Perfluorooctanoic anhydride. National Center for Biotechnology Information. [Link]

-

Camdzic, D., et al. (2023). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. DTIC. [Link]

-

Kanno, C., et al. (2022). 19F chemical library and 19F-NMR for a weakly bound complex structure. MedChemComm, 13(5), 903-908. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. NMR Facility. [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

-

Al-Majid, A. M., et al. (2022). Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride. ACS Omega, 7(32), 28495-28505. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy, 33(3), 22-26. [Link]

-

Stirnemann, G., et al. (2023). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 127(1), 245-253. [Link]

Sources

- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perfluorohexanoic Acid | C5F11COOH | CID 67542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. colorado.edu [colorado.edu]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. youtube.com [youtube.com]

- 10. Perfluorohexanoic Anhydride | C12F22O3 | CID 54569990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Direct measurement of fluorocarbon radicals in the thermal destruction of perfluorohexanoic acid using photoionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Perfluorohexanoic Anhydride

Preamble: Navigating the Data Gap for Perfluorohexanoic Anhydride

For researchers, scientists, and professionals in drug development, a thorough understanding of the thermal stability and decomposition pathways of reagents is paramount for ensuring process safety, product purity, and regulatory compliance. Perfluorohexanoic anhydride (PFHA), a key building block in various synthetic applications, presents a unique challenge due to the limited availability of specific data regarding its thermal behavior. This guide, therefore, takes a two-pronged approach. Firstly, it synthesizes the established knowledge on the thermal properties of structurally related per- and polyfluoroalkyl substances (PFAS), particularly perfluoroalkyl carboxylic acids (PFCAs), to provide a scientifically grounded predictive framework for PFHA. Secondly, it outlines a comprehensive experimental workflow to rigorously characterize the thermal stability and decomposition of perfluorohexanoic anhydride, empowering researchers to generate the precise data needed for their specific applications.

Theoretical Framework: Extrapolating from Perfluoroalkyl Carboxylic Acids (PFCAs)

The Dominance of the Perfluoroalkyl Chain in Thermal Stability

The thermal stability of PFAS is largely dictated by the exceptional strength of the carbon-fluorine (C-F) bond. However, the decomposition of PFCAs is typically initiated by the cleavage of the weaker carbon-carbon (C-C) bonds within the perfluoroalkyl backbone. Studies on various PFCAs have shown that thermal decomposition generally begins at temperatures around 200°C. It is also observed that the temperature required for thermal destabilization of PFCAs increases with the number of perfluorinated carbons.

For perfluorohexanoic anhydride, it is reasonable to hypothesize that the initial decomposition will also be dictated by the stability of the perfluorohexyl chains. The anhydride functional group, while reactive, is flanked by two strongly electron-withdrawing perfluoroalkyl groups, which will influence its stability.

Anticipated Decomposition Pathways and Products

The thermal decomposition of PFCAs is known to proceed through a free-radical mechanism. The initial homolytic cleavage of a C-C bond leads to the formation of perfluoroalkyl radicals. These highly reactive species can then undergo a variety of subsequent reactions, including recombination to form other stable or transient perfluorinated compounds.

Given this, the thermal decomposition of perfluorohexanoic anhydride is likely to produce a complex mixture of gaseous byproducts. Based on studies of related PFAS, potential decomposition products could include:

-

Perfluoroalkenes: Such as perfluoro-1-heptene, which has been identified as a thermal decomposition product of PFOA.

-

Shorter-chain PFCAs and their anhydrides: Through fragmentation of the perfluorohexyl chain.

-

Carbonyl Fluoride (COF2): Which can readily react with water to form carbon dioxide and hydrogen fluoride.

-

Hydrogen Fluoride (HF): A highly corrosive and toxic gas.

-

Carbon Monoxide (CO) and Carbon Dioxide (CO2): Especially in the presence of oxygen.

The following diagram illustrates a hypothetical initial decomposition step for perfluorohexanoic anhydride based on the known mechanisms for PFCAs.

Caption: Hypothetical initiation of perfluorohexanoic anhydride thermal decomposition.

Experimental Characterization of Thermal Stability and Decomposition

To move from a theoretical framework to actionable data, a systematic experimental approach is essential. The following section details the key analytical techniques and a proposed workflow for the comprehensive characterization of perfluorohexanoic anhydride's thermal properties.

Core Analytical Techniques

Thermogravimetric Analysis (TGA): This is the cornerstone for determining the thermal stability and decomposition profile of a material. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Key parameters obtained from TGA include the onset temperature of decomposition and the mass loss at different temperature stages. For a comprehensive analysis, TGA can be coupled with other techniques to identify the evolved gases.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is invaluable for identifying phase transitions such as melting, boiling, and crystallization, as well as quantifying the enthalpy associated with these events and with the decomposition process.

Evolved Gas Analysis (EGA): To identify the decomposition products, the gas stream from the TGA can be analyzed in real-time using techniques such as:

-

Mass Spectrometry (MS): TGA-MS provides information on the mass-to-charge ratio of the evolved species, allowing for the identification of gaseous decomposition products.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): TGA-FTIR identifies functional groups in the evolved gases, providing complementary information to MS.

Proposed Experimental Workflow

The following workflow provides a structured approach to characterizing the thermal stability and decomposition of perfluorohexanoic anhydride.

Caption: Experimental workflow for thermal analysis of perfluorohexanoic anhydride.

Detailed Experimental Protocols

2.3.1. Safety and Handling Precautions

Perfluorohexanoic anhydride is classified as a corrosive substance that reacts with water. All handling should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. Due to its water reactivity, storage and handling under an inert atmosphere (e.g., nitrogen or argon) are recommended.

2.3.2. Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: In an inert atmosphere (glovebox), accurately weigh 5-10 mg of perfluorohexanoic anhydride into a suitable TGA pan (e.g., platinum or ceramic).

-

Atmosphere: Perform initial runs under a high-purity inert atmosphere (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to study the intrinsic thermal decomposition. Subsequent runs can be performed in a controlled air or oxygen atmosphere to assess oxidative stability.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can be used for better resolution of thermal events.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

-

Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

-

Quantify the mass loss at each decomposition step.

-

2.3.3. Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: In an inert atmosphere, hermetically seal 2-5 mg of perfluorohexanoic anhydride in an aluminum or gold-plated DSC pan. An empty, sealed pan will be used as a reference.

-

Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., -20°C) and hold for 5 minutes.

-

Ramp the temperature to 300°C (or a temperature just beyond the final decomposition event observed in TGA) at a heating rate of 10°C/min.

-

-

Data Analysis:

-

Identify endothermic and exothermic peaks corresponding to melting, boiling, and decomposition.

-

Determine the melting point and enthalpy of fusion.

-

Determine the decomposition temperature and enthalpy of decomposition.

-

Data Summary and Interpretation

The data obtained from the proposed experimental workflow will provide a comprehensive understanding of the thermal behavior of perfluorohexanoic anhydride. The following table illustrates how the collected data can be structured for clear interpretation and comparison.

| Parameter | Analytical Technique | Expected Information |

| Onset of Decomposition | TGA | The temperature at which the material begins to degrade. |

| Decomposition Profile | TGA | Single or multi-step degradation process and corresponding mass losses. |

| Melting Point | DSC | The temperature at which the solid-to-liquid phase transition occurs. |

| Enthalpy of Fusion | DSC | The energy required for melting. |

| Decomposition Temperature(s) | DSC/TGA | The temperature(s) at which decomposition is most rapid. |

| Enthalpy of Decomposition | DSC | Whether the decomposition is an endothermic or exothermic process. |

| Gaseous Byproducts | TGA-MS/FTIR | Identification of the chemical species evolved during decomposition. |

Conclusion and Recommendations

While a definitive, published guide on the thermal stability and decomposition of perfluorohexanoic anhydride is currently lacking, a robust understanding can be built upon the extensive knowledge of related perfluoroalkyl compounds. The primary driver for its thermal stability is anticipated to be the highly fluorinated alkyl chains, with decomposition likely initiated by C-C bond cleavage at elevated temperatures.

For any application involving the heating of perfluorohexanoic anhydride, it is strongly recommended that the experimental workflow detailed in this guide be performed to obtain precise and reliable data. This will not only ensure the safety of the process but also provide critical insights into potential impurity profiles and reaction byproducts. The data generated will be invaluable for process optimization, risk assessment, and regulatory submissions in the development of novel therapeutics and other advanced materials.

References

-

Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. (2022). Environmental Science & Technology. [Link]

-

Chemical Characterization and Dose Formulation Studies - NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Carboxylates. (n.d.). National Center for Biotechnology Information. [Link]

-

Perfluorohexanoic Acid. (n.d.). PubChem. [Link]

- Safety D

A Comparative Technical Guide to Perfluorohexanoic Anhydride and Perfluorohexanoic Acid for Scientific Professionals

Introduction

Within the vast landscape of per- and polyfluoroalkyl substances (PFAS), the distinction between closely related molecules is paramount for precision in research, synthesis, and drug development. This guide provides an in-depth technical comparison of Perfluorohexanoic Acid (PFHxA) and its derivative, Perfluorohexanoic Anhydride. While PFHxA is recognized as a stable, short-chain PFAS and an environmental contaminant, its anhydride is a highly reactive, moisture-sensitive reagent. Understanding their divergent chemical behaviors, applications, and toxicological profiles is critical for any scientist working with fluorinated compounds. This document moves beyond surface-level data to explain the causal relationships behind their properties, providing field-proven insights and validated protocols to ensure both scientific integrity and operational safety.

Molecular Structure and Physicochemical Properties

The fundamental difference between Perfluorohexanoic Acid and its anhydride lies in the functional group attached to the C5F11 perfluoroalkyl chain. PFHxA possesses a carboxylic acid group (-COOH), making it a Brønsted acid. The anhydride is formed by the formal dehydration of two carboxylic acid molecules, resulting in a C-O-C linkage that connects two perfluorohexanoyl groups. This structural variance is the primary determinant of their profoundly different chemical and physical properties.

The strong electron-withdrawing effect of the perfluorinated chain makes PFHxA a very strong acid.[1][2] The anhydride linkage, conversely, creates two highly electrophilic carbonyl carbons, rendering the molecule an exceptionally reactive acylating agent.

Caption: Relationship between PFHxA and its anhydride.

The table below summarizes the key physicochemical properties, highlighting the significant differences derived from their structures.

| Property | Perfluorohexanoic Acid (PFHxA) | Perfluorohexanoic Anhydride | Rationale for Difference |

| CAS Number | 307-24-4[1] | 308-13-4[3] | Different chemical entities. |

| Molecular Formula | C₆HF₁₁O₂[1] | C₁₂F₂₂O₃[3] | Anhydride is a dimer of the acid minus one water molecule. |

| Molar Mass | 314.05 g/mol [1][2] | 610.09 g/mol [3] | Reflects the dimeric structure. |

| Appearance | Colorless liquid[1][2] | Data not widely available, expected to be a liquid or low-melting solid. | The larger molecule may have a higher melting/boiling point. |

| Boiling Point | 157 °C[1][2] | Data not widely available, but predicted to be significantly higher than PFHxA. | Increased molecular weight and size lead to stronger van der Waals forces. |

| Density | 1.757 g/cm³[1] | No experimental data available. | Expected to be of similar or slightly higher density. |

| Water Solubility | 15,700 mg/L (Reacts)[2][4] | Reacts violently with water (hydrolyzes). | The anhydride's electrophilic nature leads to rapid hydrolysis, not dissolution. |

| Acidity (pKa) | -0.16 (Strong Acid)[1][2] | Not applicable (hydrolyzes to the acid). | The anhydride is not a Brønsted acid. |

| Chemical Stability | Extremely high; resistant to hydrolysis, photolysis, and biodegradation.[5][6] | Low; highly sensitive to moisture and nucleophiles. | The anhydride bond is thermodynamically unstable relative to the formation of two carboxylic acid groups in the presence of water. |

Chemical Reactivity and Synthetic Pathways

The reactivity profiles of these two compounds are diametrically opposed and dictate their respective applications.

Perfluorohexanoic Anhydride: The Reactive Acylating Agent

Perfluorohexanoic anhydride's utility stems from its high reactivity. It is a powerful electrophile, designed to transfer a perfluorohexanoyl group (C₅F₁₁CO-) to a nucleophile. This reactivity is driven by the two electron-deficient carbonyl carbons and the fact that perfluorohexanoate is an excellent leaving group.

-

Synthesis: It is typically synthesized from perfluorohexanoic acid using a strong dehydrating agent, such as phosphorus pentoxide (P₄O₁₀), which removes one molecule of water from two equivalents of the acid.

-

Key Reactions:

-

Hydrolysis: Reacts rapidly and exothermically with water to yield two molecules of perfluorohexanoic acid. This is its most significant liability in handling and its fate in any non-anhydrous environment.

-

Esterification: Reacts readily with alcohols to form perfluorohexanoate esters, often without the need for a catalyst. This is far more efficient than esterifying the acid directly.

-

Amidation: Reacts with primary and secondary amines to form perfluorohexanamides.

-

Caption: Key reactions of Perfluorohexanoic Anhydride.

Perfluorohexanoic Acid: The Persistent End-Product

In stark contrast, PFHxA is defined by its lack of reactivity. The carbon-fluorine bonds are among the strongest in organic chemistry, making the perfluoroalkyl tail exceptionally resistant to chemical or biological degradation.[5]

-

Formation: PFHxA is not only produced intentionally but is also a known degradation product of larger PFAS, such as side-chain fluorinated polymers and fluorotelomer compounds.[1][6]

-

Reactivity: As a strong acid, it readily deprotonates in water. The carboxylate group can undergo reactions typical of carboxylic acids, such as esterification, but these generally require forcing conditions (e.g., strong acid catalysis and heat) and are much less facile than reactions with the anhydride.[7] Its primary environmental characteristic is its persistence.[6]

Applications in Scientific and Industrial Contexts

The applications for each compound are a direct consequence of their reactivity.

-

Perfluorohexanoic Acid (PFHxA): Its stability and surfactant properties make it useful in a range of industrial applications. It has been used in protective coatings for fabrics, carpets, and paper, and as a component in some firefighting foams.[2][8] Importantly, it is also viewed as a replacement for longer-chain, more toxic, and more bioaccumulative PFAS like perfluorooctanoic acid (PFOA).[8]

-

Perfluorohexanoic Anhydride: This is exclusively a laboratory and specialty chemical reagent. Its purpose is synthetic. Researchers in materials science might use it to introduce a highly fluorinated, lipophobic surface to a polymer or substrate. In drug development, it can be used to synthesize fluorinated analogues of biologically active molecules to modulate properties like metabolic stability or binding affinity.

Toxicological and Environmental Profile

The environmental and health considerations for these compounds are vastly different, primarily because the anhydride is not expected to persist in any biological or environmental system.

Perfluorohexanoic Acid (PFHxA)

PFHxA is an environmental contaminant of significant concern.[5]

-

Persistence and Mobility: It is highly persistent, resisting degradation pathways that break down most organic pollutants.[6] Its high water solubility and acidic nature mean it is mobile in water and soil.[8]

-

Bioaccumulation: Compared to long-chain PFAS like PFOA, PFHxA has a much lower potential for bioaccumulation.[1] It has a significantly shorter biological half-life in humans and animals.[2][9]

-

Toxicity: PFHxA is considered less toxic than PFOA by several orders of magnitude.[5][10][11] However, studies in animals at high doses have shown adverse effects, including impacts on the liver and kidneys and developmental effects.[8] It is not classified as carcinogenic.[8][10]

Perfluorohexanoic Anhydride

Specific toxicological and environmental data for the anhydride are virtually nonexistent. This is not an oversight but a reflection of its chemistry.

-

Primary Hazard: The immediate risk is its corrosivity. As a reactive acylating agent, it causes severe skin burns and eye damage upon contact.[3] Inhalation of its vapors would be highly damaging to the respiratory tract.

-

Environmental Fate: If released into the environment, it would hydrolyze almost instantaneously upon contact with moisture in the air, soil, or water. Therefore, its long-term environmental impact is identical to that of PFHxA. Risk assessments for the anhydride are effectively risk assessments of PFHxA, preceded by an acute corrosive event.

Analytical Methodologies

Detecting and quantifying these two compounds requires different strategies, again dictated by their stability.

Analysis of Perfluorohexanoic Acid (PFHxA)

The gold standard for the analysis of PFHxA in environmental and biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[12][13]

-